

trans-2-Pentenoic acid as a volatile organic compound in food aroma.

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Compound of Interest

Compound Name: *trans-2-Pentenoic acid*

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The Role of trans-2-Pentenoic Acid in Food Aroma: A Technical Guide

An in-depth examination of the chemical properties, occurrence, sensory impact, and analysis of **trans-2-Pentenoic Acid**, a key volatile organic compound influencing the aromatic profiles of various foods.

Introduction

trans-2-Pentenoic acid (CAS No. 13991-37-2) is an unsaturated short-chain fatty acid that plays a significant role as a volatile organic compound (VOC) in the aroma profiles of numerous food products.[1][2][3][4] Its presence, even at trace levels, can impart distinct sensory characteristics, contributing to the overall flavor experience. This technical guide provides a comprehensive overview for researchers and food scientists, detailing the chemical properties, natural occurrence, sensory attributes, and analytical methodologies pertinent to **trans-2-pentenoic acid** in the context of food aroma.

Chemical and Physical Properties

trans-2-Pentenoic acid is a C5 unsaturated carboxylic acid.[1][5] Its chemical structure features a five-carbon chain with a carboxyl group and a double bond in the trans configuration between the second and third carbon atoms.[6][7] This structure dictates its physical properties, including its volatility and solubility, which are crucial for its function as an aroma compound.

Table 1: Physicochemical Properties of **trans-2-Pentenoic Acid**

Property	Value	Reference(s)
Synonyms	(E)-Pent-2-enoic acid, β -Ethyl acrylic acid	[8][9]
CAS Number	13991-37-2	[7][8]
Molecular Formula	C ₅ H ₈ O ₂	[7][8]
Molecular Weight	100.12 g/mol	[1]
Appearance	Clear, colorless to light yellow liquid	[8]
Melting Point	9-11 °C	[9]
Boiling Point	106 °C at 20 mmHg	[8]
Density	0.99 g/mL at 25 °C	[9]
Solubility in Water	60 g/L	[8]
Vapor Pressure	0.107 mmHg at 25 °C (estimated)	[10]

Occurrence and Quantitative Data in Food

trans-2-Pentenoic acid has been identified as a naturally occurring volatile compound in a variety of foods and beverages, most notably in fruits and fermented products like beer and cheese.[5][8] Its formation is often linked to microbial fermentation and the oxidative degradation of lipids. As a flavoring agent, it is recognized as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), with established usage levels in various food categories.

Table 2: FEMA GRAS Usage Levels of 2-Pentenoic Acid in Food Categories

Food Category	Average Usual (ppm)	Average Maximum (ppm)
Baked Goods	10.0	50.0
Breakfast Cereal	5.0	25.0
Cheese	3.0	15.0
Confectionery/Frostings	10.0	50.0
Fats/Oils	2.0	10.0
Fish Products	2.0	10.0
Frozen Dairy	3.0	15.0
Fruit Ices	3.0	15.0
Gravies	15.0	75.0
Hard Candy	10.0	50.0
Meat Products	2.0	10.0
Milk Products	3.0	15.0
Processed Fruits	2.0	10.0
(Source: Data compiled from The Good Scents Company[10])		

Sensory Characteristics

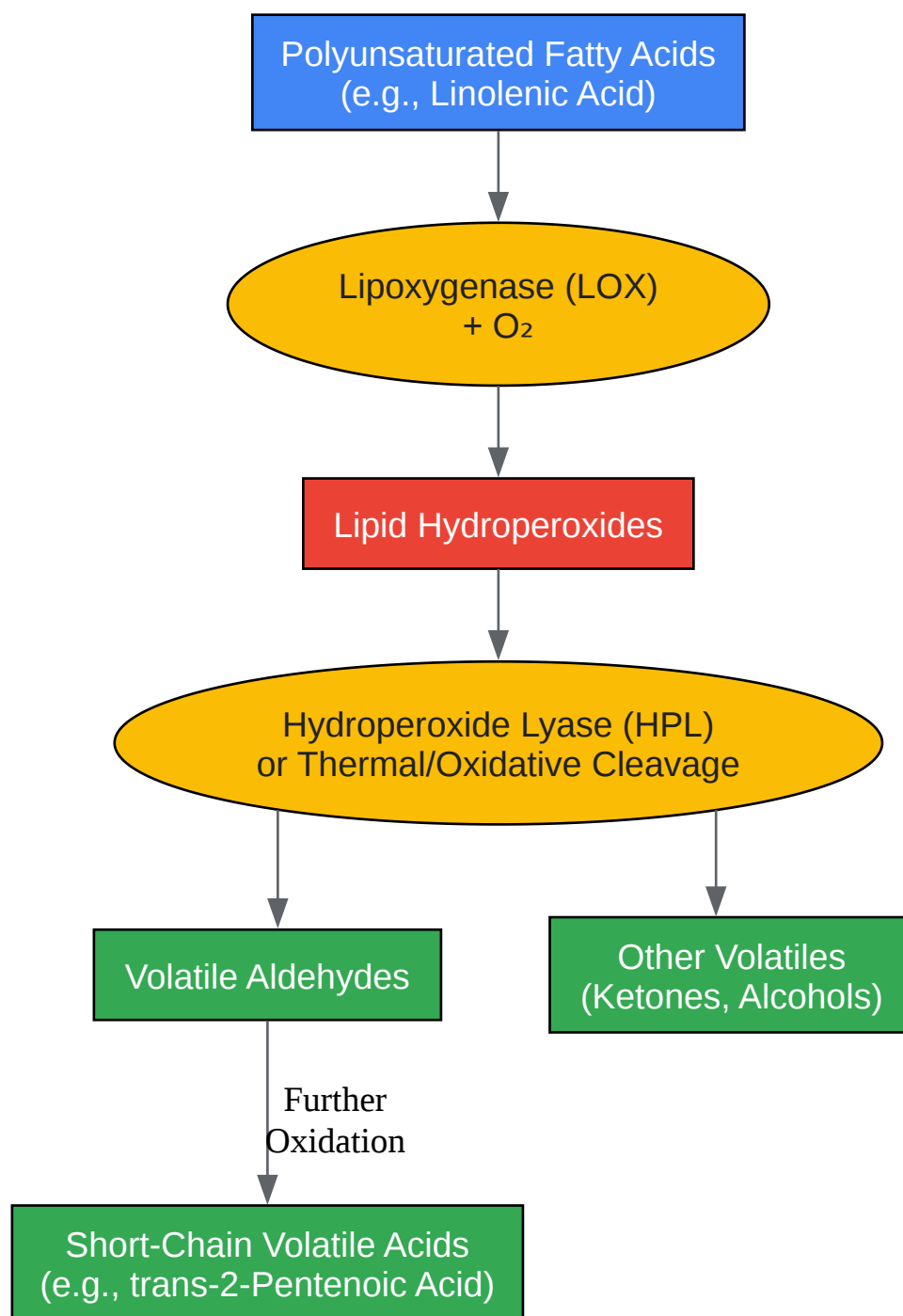
The sensory profile of **trans-2-pentenoic acid** is complex, contributing significantly to the characteristic aromas of the foods in which it is present. Its aroma is generally described as acidic, cheesy, and buttery, with sour and caramellic undertones.[8][11]

Table 3: Sensory Profile and Thresholds of **trans-2-Pentenoic Acid**

Parameter	Description	Reference(s)
Odor Descriptors	Acidic, feta cheese, buttery, sour, caramellic, fatty, rancid	[8] [9] [11]
Taste Descriptors	Sour, acetic, buttery	[8] [11]
Odor Threshold	Medium strength; recommended for smelling in a 1% solution or less.	[8]
Taste Threshold	25 ppm in water	[8]

Formation Pathways in Food

Short-chain fatty acids like **trans-2-pentenoic acid** are primarily formed in food through two major pathways: microbial fermentation of carbohydrates and amino acids, and the oxidative degradation of polyunsaturated fatty acids (PUFAs).[\[12\]](#)[\[13\]](#)[\[14\]](#) Lipid oxidation is a key pathway, where PUFAs such as linoleic acid and α -linolenic acid undergo oxidation to form unstable hydroperoxides.[\[13\]](#)[\[15\]](#) These hydroperoxides then decompose via β -scission into a variety of smaller, volatile compounds, including aldehydes, ketones, and carboxylic acids.[\[6\]](#)[\[13\]](#)



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Figure 1. Generalized pathway of volatile formation from lipid oxidation.

Experimental Protocols: Analysis of trans-2-Pentenoic Acid

The quantification of **trans-2-pentenoic acid** and other volatile fatty acids in complex food matrices typically employs gas chromatography (GC) coupled with a suitable detector.^[16] Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free sample preparation technique for extracting and concentrating volatile and semi-volatile compounds prior to GC analysis.^{[17][18]}

Protocol: Quantification by HS-SPME-GC-MS

This protocol outlines a general methodology for the analysis of **trans-2-pentenoic acid** in a solid or liquid food matrix. Optimization of parameters such as sample volume, extraction time, and temperature is crucial for different matrices.^[19]

1. Materials and Reagents:

- SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
- Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
- Internal Standard (IS): e.g., 2-methyl-3-heptanone or 3-methyl-pentanoic acid solution of known concentration
- Reagents: Sodium chloride (NaCl), deionized water, **trans-2-pentenoic acid** standard
- Instrumentation: GC-MS system with an autosampler equipped for SPME

2. Sample Preparation:

- Weigh a precise amount of the homogenized food sample (e.g., 2-5 g) into a 20 mL headspace vial.
- For solid matrices, add a specific volume of deionized water or a saturated NaCl solution to create a slurry and aid the release of volatiles.
- Add a known amount of NaCl (e.g., 1.5 g) to increase the ionic strength of the aqueous phase and promote the partitioning of analytes into the headspace.
- Spike the sample with a known volume of the internal standard solution.

- Immediately seal the vial tightly with the screw cap.

3. HS-SPME Extraction:

- Place the sealed vial into the autosampler tray.
- Incubate the vial at a controlled temperature (e.g., 50°C) with agitation for a set pre-equilibration time (e.g., 10-20 minutes) to allow volatiles to partition into the headspace.[\[19\]](#)
[\[20\]](#)
- Expose the conditioned SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-40 minutes) at the same temperature and agitation speed.[\[18\]](#)[\[20\]](#)

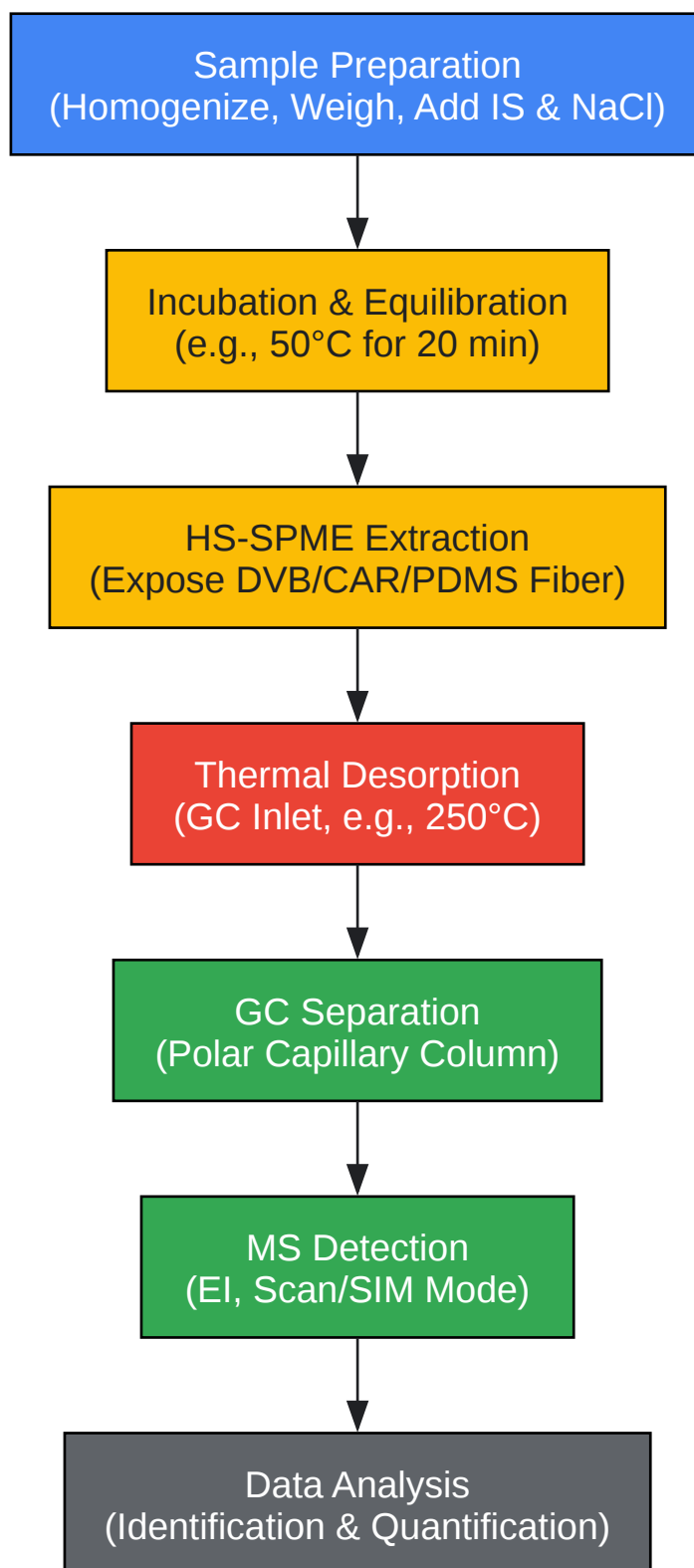
4. GC-MS Analysis:

- After extraction, the SPME fiber is automatically retracted and transferred to the heated GC injection port.
- Thermally desorb the analytes from the fiber onto the GC column. A typical desorption temperature is 250°C for 3-5 minutes in splitless mode.
- GC Conditions (Example):
 - Column: DB-WAXETR or similar polar capillary column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness)
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
 - Oven Program: Initial temperature of 40°C held for 5-10 min, then ramped at 3-5°C/min to 200-240°C, with a final hold time.
- MS Conditions (Example):
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Mass Range: m/z 35-350
 - Source Temperature: 230°C

- Transfer Line Temperature: 250°C
- Acquisition Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification.

5. Data Analysis and Quantification:

- Identify **trans-2-pentenoic acid** by comparing its mass spectrum and retention time with that of an authentic standard.
- Quantify the compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the standard.



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Figure 2. Standard workflow for HS-SPME-GC-MS analysis of food volatiles.

Conclusion

trans-2-Pentenoic acid is a vital contributor to the aroma of many foods, providing characteristic cheesy, buttery, and sour notes. Understanding its chemical properties, formation pathways through lipid oxidation, and sensory impact is essential for food product development, quality control, and flavor chemistry research. The standardized analytical methodologies, such as HS-SPME-GC-MS, provide robust tools for the accurate identification and quantification of this compound, enabling researchers to correlate its concentration with specific sensory attributes and processing conditions. Further research into its precise formation mechanisms in different food matrices will continue to enhance our ability to modulate and optimize food flavor profiles.

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